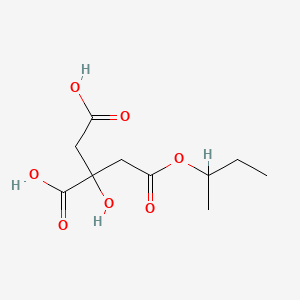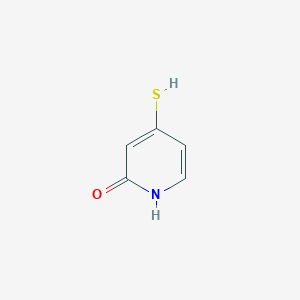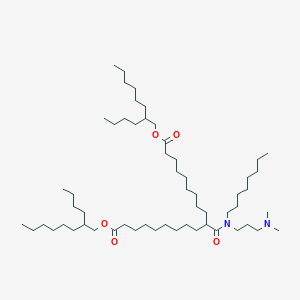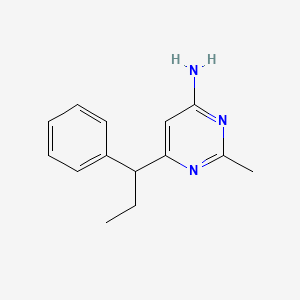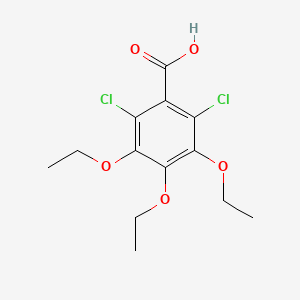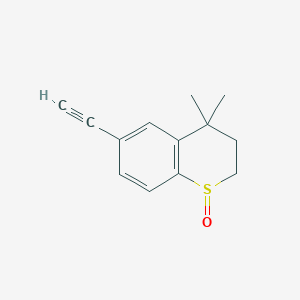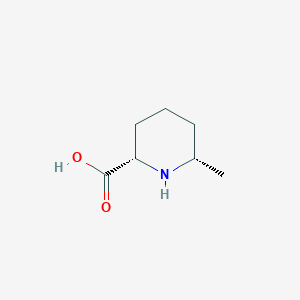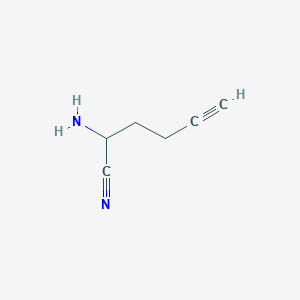
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate) is a complex organic compound known for its unique structure and properties. This compound is often used in the field of lipid-based drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate) involves multiple steps. The process typically starts with the preparation of nonadecanedioic acid, which is then reacted with 3-(dimethylamino)propylamine to form the amide intermediate. This intermediate is further reacted with 2-hexyldecanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of lipid metabolism and cellular processes involving lipids.
Medicine: Utilized in the development of lipid-based drug delivery systems, particularly for mRNA and siRNA delivery.
Industry: Applied in the formulation of cosmetics and personal care products due to its unique properties.
Mechanism of Action
The mechanism of action of 10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate) involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, enhancing the delivery of therapeutic agents like mRNA and siRNA into cells. This process involves the formation of lipid nanoparticles that encapsulate the therapeutic agents, protecting them from degradation and facilitating their uptake by target cells .
Comparison with Similar Compounds
Similar Compounds
- Nonadecanedioic acid, 10-[3-(dimethylamino)propylamino]-, 1,19-bis(2-hexyloctyl) ester
- 1,19-Bis(2-butyloctyl) 10-[3-(dimethylamino)propylamino]nonadecanedioate
Uniqueness
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate) is unique due to its specific structure, which allows for efficient integration into lipid bilayers and effective delivery of therapeutic agents. Its ionizable cationic nature enhances its ability to form stable lipid nanoparticles, making it a valuable compound in the field of drug delivery .
Properties
Molecular Formula |
C65H128N2O5 |
|---|---|
Molecular Weight |
1017.7 g/mol |
IUPAC Name |
[10-[3-(dimethylamino)propyl-nonanoylamino]-19-(2-hexyldecanoyloxy)nonadecyl] 2-hexyldecanoate |
InChI |
InChI=1S/C65H128N2O5/c1-8-13-18-23-32-41-51-60(49-39-21-16-11-4)64(69)71-58-46-37-30-26-28-34-43-53-62(67(57-48-56-66(6)7)63(68)55-45-36-25-20-15-10-3)54-44-35-29-27-31-38-47-59-72-65(70)61(50-40-22-17-12-5)52-42-33-24-19-14-9-2/h60-62H,8-59H2,1-7H3 |
InChI Key |
JFWPLPZKEKVHHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCCC(CCCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)N(CCCN(C)C)C(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Ethoxyphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351034.png)
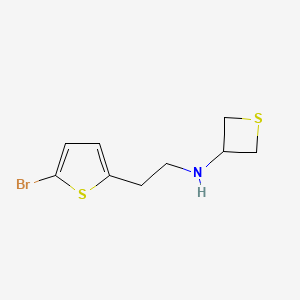
![4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B13351040.png)
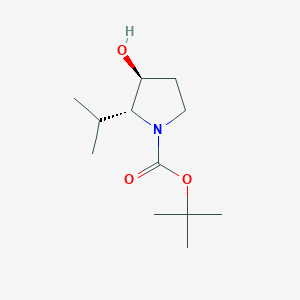
![2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B13351046.png)
